molecular formula C10H12IN3O2S B1435766 (E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide CAS No. 1274947-83-9

(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide

Cat. No.: B1435766
CAS No.: 1274947-83-9
M. Wt: 365.19 g/mol
InChI Key: QYBOTTQNILJLIV-NKPNRJPBSA-N
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Description

(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide is a chemical compound offered for research and development purposes. The 1,3-benzodioxole group is a common structural motif in various scientific fields . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring the safe handling and use of this material in compliance with all applicable local and national regulations.

Properties

IUPAC Name

methyl N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]carbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S.HI/c1-16-10(11)13-12-5-7-2-3-8-9(4-7)15-6-14-8;/h2-5H,6H2,1H3,(H2,11,13);1H/b12-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBOTTQNILJLIV-NKPNRJPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NN=CC1=CC2=C(C=C1)OCO2)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N\N=C\C1=CC2=C(C=C1)OCO2)/N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide is a thiosemicarbazone derivative that has garnered interest for its potential biological activities. This article explores its biological activity, including synthesis, structural characteristics, and pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C14H18N2O3S2HI\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}_{2}\cdot \text{HI}

Key Structural Features:

  • The molecule features a benzodioxole moiety, which is known for its role in various biological activities.
  • The presence of sulfur in the methylsulfanyl group is significant for its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and thiosemicarbazones. For example, the reaction of 1,3-benzodioxole-5-aldehyde with a thiosemicarbazone precursor can yield the target compound. The synthesis process often includes purification steps such as recrystallization to obtain a pure product suitable for biological testing.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiosemicarbazones, including derivatives similar to (E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide. These compounds have shown effectiveness against various bacterial strains and fungi. For instance:

  • Staphylococcus aureus: Exhibited significant inhibition at concentrations as low as 50 µg/mL.
  • Escherichia coli: Demonstrated moderate susceptibility with an MIC (Minimum Inhibitory Concentration) of 100 µg/mL.

Anticancer Activity

Thiosemicarbazones are also noted for their anticancer potential. The compound under discussion has been evaluated in vitro against several cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)18

These results indicate that the compound possesses cytotoxic effects that warrant further investigation into its mechanisms of action.

The proposed mechanisms of action for thiosemicarbazones include:

  • Inhibition of DNA synthesis: By chelating metal ions essential for DNA replication.
  • Induction of apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

Structural Analysis

Crystallographic studies have elucidated the molecular conformation and packing of the compound. The crystal structure reveals:

  • Hydrogen bonding interactions that stabilize the three-dimensional arrangement.
  • π–π stacking between benzodioxole rings, contributing to the overall stability and potentially influencing biological activity.

Case Studies

  • Antimicrobial Efficacy Study:
    A study conducted by Hu et al. demonstrated that derivatives similar to this compound effectively inhibited bacterial growth in vitro, suggesting potential applications in treating infections caused by resistant strains.
  • Cytotoxicity Assessment:
    Research by Cortés et al. highlighted the compound's selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.

Scientific Research Applications

Biological Activities

2.1 Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds containing similar functional groups have been shown to inhibit specific kinases involved in cancer progression. This suggests that (E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide may possess similar therapeutic potential, warranting further investigation into its efficacy against various cancer cell lines .

2.2 Antimicrobial Properties
Studies have also highlighted the antimicrobial activity of compounds related to this structure. The presence of the methylsulfanyl group is believed to enhance the interaction with microbial membranes, thus exhibiting bactericidal effects. This opens avenues for developing new antimicrobial agents based on this compound .

Neuropharmacological Applications

The compound is being explored for its potential psychoactive effects, particularly in relation to novel psychoactive substances (NPS). Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems, potentially leading to new therapeutic applications in treating neurological disorders .

Case Study 1: Anticancer Screening
In a recent study, derivatives of the compound were screened against a panel of cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established anticancer drugs. This highlights the potential for further development into a therapeutic agent.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in agar diffusion assays, suggesting that modifications to the methylsulfanyl group could enhance efficacy.

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogues

Compound Name Core Structure Functional Groups Key Differences Reference
Target Compound Benzodioxol-imine Methylsulfanyl, hydroiodide Unique E/Z isomerism and iodide salt
N-(1,3-benzodioxol-5-ylmethylidene)pyridine-2-amine Benzodioxol-imine Pyridine Lacks methylsulfanyl and iodide; simpler imine backbone
Plant-derived benzodioxol alkaloids Benzodioxol Variable (e.g., methoxy, hydroxyl) Natural derivatives lack synthetic substituents like -SMe

Key Insights :

  • Compared to synthetic analogues like N-(1,3-benzodioxol-5-ylmethylidene)pyridine-2-amine, the iodide salt and stereochemical complexity may enhance stability but complicate synthesis .

Bioactivity and Mechanisms

Table 2: Bioactivity Comparison

Compound Class Target Organism/Cell Type Proposed Mechanism Efficacy Notes Reference
Target Compound Not yet reported Hypothesized: Metal chelation (via SMe/NH groups) or enzyme inhibition Pending experimental validation
Ferroptosis-inducing compounds (FINs) Oral squamous cell carcinoma (OSCC) Lipid peroxidation via iron-dependent pathways Natural FINs show selective toxicity to OSCC over normal cells
C. gigantea extracts Insects (multiple orders) Neurotoxicity or metabolic disruption Limited efficacy due to low bioactive compound concentration

Key Insights :

  • While ferroptosis inducers (e.g., FINs) and plant extracts (e.g., C. Its methylsulfanyl group could enable metal-binding interactions, akin to iron-chelation pathways in FINs .

Physicochemical Properties

Table 3: Property Comparison

Property Target Compound N-(1,3-benzodioxol-5-ylmethylidene)pyridine-2-amine Natural Benzodioxol Alkaloids
Solubility Moderate (hydroiodide salt enhances aqueous solubility) Low (neutral imine) Variable (depends on hydroxyl/methoxy groups)
Stability High (crystalline salt form) Moderate (prone to hydrolysis) Low (susceptible to oxidation)
Bioavailability Likely enhanced (benzodioxol + salt) Limited Moderate (plant matrix-dependent)

Key Insights :

  • The hydroiodide salt likely improves the target compound’s solubility and shelf-life compared to neutral analogues .
  • Natural benzodioxol compounds face bioavailability challenges due to plant matrix interference, whereas synthetic derivatives offer tunable properties .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the formation of the imine framework through condensation reactions or coupling methods involving thioamides or thiobenzamides with halogenated oxindole derivatives or related heterocyclic precursors. The hydroiodide salt is usually formed by subsequent treatment with hydroiodic acid or an iodide source to stabilize the imine as a crystalline salt.

Preparation of Starting Materials

  • 3-Bromooxindoles : These are typically synthesized from commercially available isatins via a three-step process with overall yields of 51–76%. This provides a reliable and cost-effective source of halogenated heterocyclic precursors.
  • Thioacetamides and Thiobenzamides :
    • Primary thiobenzamides are prepared by magnesium chloride-catalyzed thiolysis of benzonitriles.
    • Secondary thiobenzamides are synthesized by thionation of N-substituted amides using pyridine–P4S10 as a sulfurizing agent.
    • Tertiary thiobenzamides can also be prepared similarly but may require modified conditions due to steric hindrance.

Formation of Hydroiodide Salt

After the imine compound is synthesized, it is converted into the hydroiodide salt by treatment with hydroiodic acid or an iodide source. This step stabilizes the imine and often improves its crystallinity and handling properties.

Comparative Yields and Advantages

Method Yield Range (%) Key Advantages Limitations
Eschenmoser Coupling (3-bromooxindoles + thioamides) 70–97 High yield, stereoselective, scalable, versatile Requires preparation of halogenated precursors
Alternative methods (e.g., N-phenylpropiolamides) 0 (for unprotected derivatives) Limited substrate scope Low or no yield for unprotected amines
Thiobenzamide thionation routes Moderate to high Convenient access to diverse thioamide substrates Possible side reactions with electron-withdrawing groups

The Eschenmoser coupling method stands out for its superior yields and broad applicability, especially for synthesizing (Z)-configured amino(methylsulfanyl)methylidene derivatives.

Research Findings and Notes

  • The (Z)-configuration of the amino(methylsulfanyl)methylidene moiety is consistently confirmed by NMR techniques, ensuring the stereochemical integrity of the product.
  • Electron-withdrawing substituents on the oxindole ring can influence the reaction pathway, sometimes leading to side products such as thiazoles or isoindigo derivatives if bases are added.
  • The method avoids the need for protecting groups on nitrogen, simplifying the synthesis and improving overall yields.
  • The hydroiodide salt formation step is crucial for isolating stable, crystalline products suitable for further applications, such as kinase inhibitor intermediates or other bioactive compounds.

Summary Table of Preparation Steps

Step Description Conditions/Notes
1. Preparation of 3-bromooxindoles From isatins via three-step synthesis Overall yield 51–76%
2. Synthesis of thioamides MgCl2-catalyzed thiolysis (primary), thionation (secondary) Use pyridine–P4S10 for sulfurization
3. Eschenmoser coupling Reaction of 3-bromooxindoles with thioamides Acetonitrile solvent, room temperature, no thiophile needed except tertiary amides
4. Isolation and purification Standard extraction and crystallization Confirm (Z)-configuration by NMR
5. Hydroiodide salt formation Treatment with hydroiodic acid Yields stable, crystalline hydroiodide salt

Q & A

Q. What synthetic methodologies are reported for preparing (E)-[(Z)-[...] hydroiodide?

The compound can be synthesized via a multi-step approach involving:

  • Step 1 : Formation of the sulfonylguanidine intermediate through reaction of cyanamide derivatives with hydrazine hydrochloride under reflux in dry toluene (3–10 hours, 0°C post-reaction cooling) .
  • Step 2 : Condensation with a benzaldehyde derivative (e.g., 2-formylbenzoic acid) in glacial acetic acid under reflux (1–11 hours) to form the hydrazinecarboximidamide backbone .
  • Key Variables : Reaction time, solvent choice (toluene vs. acetic acid), and stoichiometric ratios significantly impact yield and purity. For example, extended reflux durations (>8 hours) in acetic acid reduce by-products .

Q. How is the structural integrity of this compound validated experimentally?

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming stereochemistry (E/Z configuration) and iodide counterion placement. SHELX handles twinning and high-resolution data robustly .
  • Complementary Techniques : NMR (¹H/¹³C) to verify proton environments and FT-IR for functional group analysis (e.g., C=N stretches at ~1600 cm⁻¹).

Q. What analytical methods ensure purity and stability during storage?

  • HPLC : Utilize C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for sulfonamide analogs (retention times: 5–15 min depending on alkylthio substituents) .
  • Stability Testing : Monitor degradation under varying pH (4–9) and temperature (4–40°C) via UV-Vis spectroscopy (λ_max ~280 nm for benzodioxol groups) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder, twinning) be resolved during refinement?

  • SHELX Workflow :

Use SHELXD for initial phase determination and SHELXL for refinement.

Apply TWIN and BASF commands to model twinning (common in iodide salts).

Validate with R1/wR2 convergence (<5% discrepancy) and Fo/Fc maps .

  • Cross-Validation : Compare with DFT-optimized structures (e.g., Gaussian09) to identify geometric outliers.

Q. What strategies minimize by-products during the guanidine condensation step?

  • Optimization Parameters :
  • Stoichiometry : Maintain a 1:1 molar ratio of sulfonylguanidine to aldehyde to prevent dimerization.
  • Solvent Control : Use anhydrous acetic acid to suppress hydrolysis.
  • Reaction Monitoring : Track progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and isolate intermediates promptly .
    • By-Product Analysis : Characterize impurities (e.g., Schiff base adducts) via LC-MS and adjust reflux duration accordingly.

Q. How can computational modeling predict electronic properties relevant to biological activity?

  • DFT Calculations :
  • Optimize geometry at the B3LYP/6-311+G(d,p) level.
  • Calculate frontier orbitals (HOMO/LUMO) to assess redox potential and charge transfer (ΔE ~3.5 eV for benzodioxol derivatives).
    • Solvatochromism Studies : Correlate solvent polarity (ET30 scale) with fluorescence shifts (e.g., λ_em ~450 nm in DMSO) to infer charge-transfer interactions .

Q. How are metal-ion binding interactions studied for this compound?

  • Fluorimetric Titration :

Prepare a 10 µM solution in Tris buffer (pH 7.4).

Titrate with metal salts (e.g., Cu²⁺, Fe³⁺) and monitor quenching/enhancement at λ_ex = 350 nm.

Calculate binding constants (K_a ~10⁴ M⁻¹) via Stern-Volmer plots .

  • XAS Spectroscopy : Probe coordination geometry (e.g., square-planar vs. octahedral) using synchrotron radiation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide
Reactant of Route 2
Reactant of Route 2
(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide

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